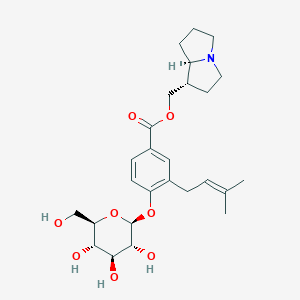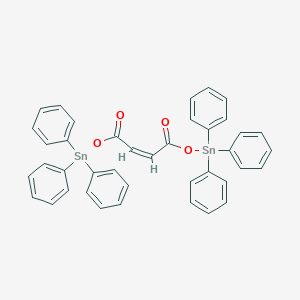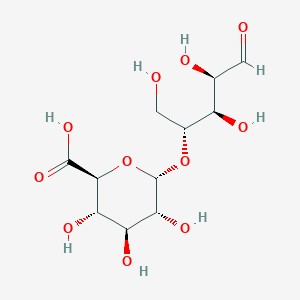
4-O-(Glucopyranosyluronic acid)xylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-(Glucopyranosyluronic acid)xylose, commonly known as GX, is a complex polysaccharide that is found in the cell walls of various plants. This molecule has garnered interest in the scientific community due to its unique structure and potential applications in various fields. In
Mecanismo De Acción
The mechanism of action of GX is not fully understood. However, it is believed that the molecule interacts with the cell membrane, leading to changes in the membrane structure and function. This interaction may also lead to the activation of various cellular signaling pathways, resulting in the modulation of cellular processes.
Efectos Bioquímicos Y Fisiológicos
GX has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that GX possesses antioxidant and anti-inflammatory properties. Additionally, GX has been shown to modulate the immune response and possess antimicrobial activity. In vivo studies have demonstrated that GX can improve glucose metabolism and possess anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using GX in lab experiments is its biocompatibility. This property makes it suitable for use in various biomedical applications. Additionally, GX possesses unique properties that make it an ideal candidate for the development of biomaterials. However, the use of GX in lab experiments is limited by its complex structure, which makes it difficult to synthesize and purify. Additionally, the high cost of production may limit its widespread use.
Direcciones Futuras
The potential applications of GX are vast, and there is still much to be explored in terms of its properties and applications. Some of the future directions for research on GX include the development of novel biomaterials, the exploration of its potential in drug delivery systems, and the investigation of its anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
Conclusion
In conclusion, GX is a complex polysaccharide with unique properties that make it an ideal candidate for various applications. Its biocompatibility and ability to form gels and films make it suitable for use in various biomedical applications. Additionally, its antioxidant, anti-inflammatory, and anti-tumor properties make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand the mechanism of action of GX and its potential applications in various fields.
Métodos De Síntesis
The synthesis of GX involves the extraction of the polysaccharide from plant cell walls. The process involves the use of various chemical and enzymatic methods, including acid hydrolysis, alkaline extraction, and enzymatic degradation. The resulting product is a mixture of various polysaccharides, including GX, which can be further purified using chromatography techniques.
Aplicaciones Científicas De Investigación
GX has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of GX is in the development of biomaterials. GX has been shown to possess unique properties that make it an ideal candidate for the development of biocompatible materials. Its ability to form gels and films makes it suitable for use in wound healing and drug delivery systems.
Propiedades
Número CAS |
17913-27-8 |
|---|---|
Nombre del producto |
4-O-(Glucopyranosyluronic acid)xylose |
Fórmula molecular |
C11H18O11 |
Peso molecular |
326.25 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h1,3-9,11,13-18H,2H2,(H,19,20)/t3-,4+,5+,6-,7-,8+,9-,11-/m0/s1 |
Clave InChI |
QMOUIIQCABQVBO-JFMKVQEESA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
Sinónimos |
4-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 4-O-(glucopyranosyluronic acid)xylose GA-4X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




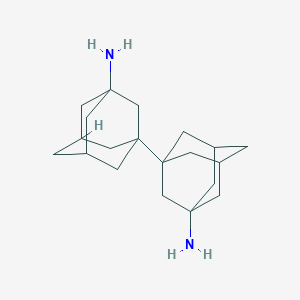
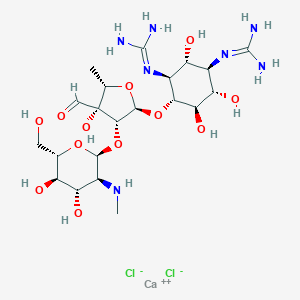
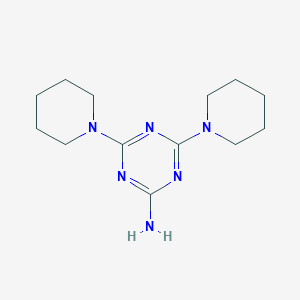

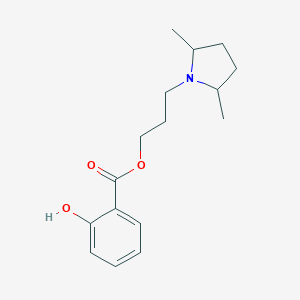
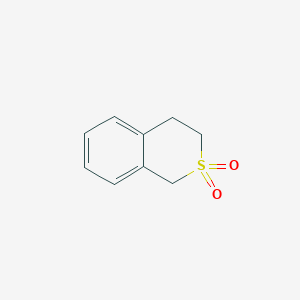
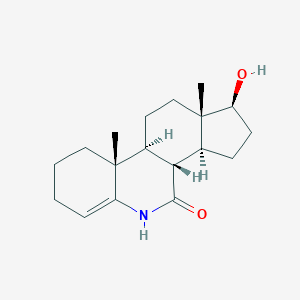
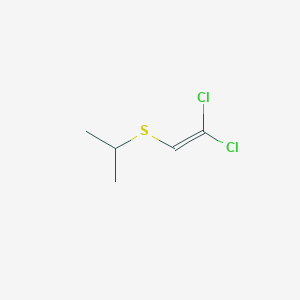
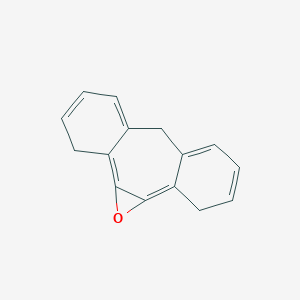
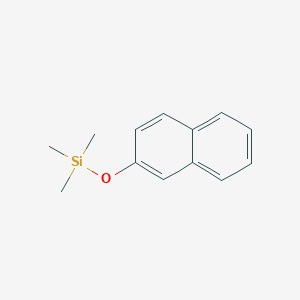
![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
